molecular formula C33H54O5 B124371 Vitamin e succinate CAS No. 4345-03-3

Vitamin e succinate

Cat. No.: B124371
CAS No.: 4345-03-3
M. Wt: 530.8 g/mol
InChI Key: IELOKBJPULMYRW-NJQVLOCASA-N
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Description

Vitamin E succinate, also known as tocopheryl succinate, is a derivative of vitamin E. It is an ester formed by the reaction of vitamin E (tocopherol) with succinic acid. This compound is known for its potent antioxidant properties and has been extensively studied for its potential therapeutic applications, particularly in cancer treatment .

Mechanism of Action

Target of Action

Vitamin E succinate, a derivative of natural vitamin E, has been shown to inhibit the proliferation of a number of different types of cells in culture . It appears to target cells with high ErbB2 expression , a receptor tyrosine kinase associated with resistance to apoptosis and high expression in about 30% of breast cancers .

Mode of Action

This compound (VES) contains a succinic acid moiety attached to the chromanol head structure of RRR-a-tocopherol by an ester linkage . This modification eliminates the hydroxyl moiety that mediates RRR-a-tocopherol’s classical antioxidant properties . Only in situations where the esterification is reversed and RRR-a-tocopherol is generated will there be lipid soluble antioxidant activity .

Biochemical Pathways

Vitamin E, including its succinate form, is known for its antioxidant effect, protecting molecules and tissues against the deleterious effect of free radicals . It also contributes to the stabilization of biological membranes . In addition, it intervenes in the regulation of several enzymes and probably has an impact on gene expression .

Pharmacokinetics

Alpha-tocopherol succinate is generally believed to undergo a logical de-esterification in the gastrointestinal tract before being subsequently absorbed as free tocopherol . D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS), a water-soluble natural vitamin E derivative, has been approved as a safe pharmaceutical adjuvant by FDA, and several drug delivery systems (DDS) based on TPGS have been developed .

Result of Action

The antiproliferative properties of VES appear to be unique to this particular tocopherol compound . It has been shown to selectively inhibit leukemia cell proliferation in a manner identical to VES . Vitamin E is widely known as a potent antioxidant, and studies have also revealed that vitamin E possesses anti-inflammatory properties .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, synthetic vitamin E is made from toxic petrochemicals, and it may have poor bioavailability . On the other hand, natural this compound comes from plant sources, and it appears to lead to higher alpha-tocopherol levels in the body . The eye is particularly susceptible to oxidative stress and disruption of the delicate balance between oxygen-derived free radicals and antioxidants leading to many degenerative diseases .

Biochemical Analysis

Biochemical Properties

Vitamin E succinate plays a crucial role in biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the enzyme protein kinase C, which is involved in cell proliferation and differentiation. This compound inhibits the activity of protein kinase C, thereby modulating cell growth and survival . Additionally, this compound interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB, this compound can reduce inflammation and promote apoptosis in cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating caspases, which are enzymes that play essential roles in programmed cell death . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. By modulating these pathways, this compound can inhibit cancer cell proliferation and induce cell cycle arrest . Furthermore, this compound influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as proteins and enzymes, to exert its effects. One of the primary mechanisms is the inhibition of protein kinase C, which leads to the suppression of cell proliferation and induction of apoptosis . Additionally, this compound activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in cell differentiation and apoptosis . This activation results in the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, promoting cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and does not degrade quickly under standard laboratory conditions . Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In vivo studies have also shown that this compound can have long-term effects on tumor growth and progression, with continuous administration leading to significant tumor regression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At high doses, this compound can cause adverse effects, such as liver toxicity and oxidative stress . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its antioxidant properties. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, such as succinate dehydrogenase, which plays a role in the tricarboxylic acid (TCA) cycle . By influencing these metabolic pathways, this compound can alter metabolite levels and impact cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported by lipoproteins, such as very low-density lipoprotein (VLDL), which facilitate its distribution to peripheral tissues . Within cells, this compound can interact with transporters and binding proteins, such as the alpha-tocopherol transfer protein, which helps in its localization and accumulation in specific cellular compartments . This transport and distribution are crucial for its biological activity and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the mitochondrial and microsomal fractions of cells . This localization allows it to protect these organelles from oxidative damage and maintain their function. Additionally, this compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals, ensuring its effective action within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitamin E succinate can be synthesized through the esterification of vitamin E with succinic anhydride. The reaction typically involves the use of a solvent such as tert-butanol and a catalyst like dimethyl sulfoxide (DMSO). The reaction is carried out at a temperature of around 40°C, and the yield of this compound can reach up to 94.4% under optimal conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where vitamin E is reacted with succinic anhydride in the presence of a suitable solvent and catalyst. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Vitamin E succinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: The major products are oxidized forms of vitamin E.

    Reduction: The reduced form of vitamin E.

    Substitution: Vitamin E and succinic acid.

Scientific Research Applications

Vitamin E succinate has a wide range of scientific research applications:

Comparison with Similar Compounds

Vitamin E succinate is unique compared to other vitamin E derivatives due to its potent anticancer properties. Similar compounds include:

This compound stands out due to its ability to selectively induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23-,24-,33-/m1/s1
Source PubChem
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InChI Key

IELOKBJPULMYRW-NJQVLOCASA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C
Source PubChem
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Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)O)C
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Description Data deposited in or computed by PubChem

Molecular Formula

C33H54O5
Record name D-ALPHA-TOCOPHERYL ACID SUCCINATE
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DSSTOX Substance ID

DTXSID2026151
Record name d-alpha-Tocopheryl succinate
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Molecular Weight

530.8 g/mol
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Physical Description

D-alpha-tocopheryl acid succinate is a white powder. (NTP, 1992)
Record name D-ALPHA-TOCOPHERYL ACID SUCCINATE
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Record name D-ALPHA-TOCOPHERYL ACID SUCCINATE
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Mechanism of Action

Without further evidence to suggest otherwise, alpha-tocpherol succinate is generally believed to undergo a logical de-esterification in the gastrointestinal tract before being subsequently absorbed as free tocopherol. The free alpha-tocopherol is therefore available and capable of the following activities. Vitamin E's antioxidant capabilities are perhaps the primary biological action associated with alpha-tocopherol. In general, antioxidants protect cells from the damaging effects of free radicals, which are molecules that consist of an unshared electron. These unshared electrons are highly energetic and react rapidly with oxygen to form reactive oxygen species (ROS). In doing so, free radicals are capable of damaging cells, which may facilitate their contribution to the development of various diseases. Moreover, the human body naturally forms ROS when it converts food into energy and is also exposed to environmental free radicals contained in cigarette smoke, air pollution, or ultraviolet radiation from the sun. It is believed that perhaps vitamin E antioxidants might be able to protect body cells from the damaging effects of such frequent free radical and ROS exposure. Specifically, vitamin E is a chain-breaking antioxidant that prevents the propagation of free radical reactions. The vitamin E molecule is specifically a peroxyl radical scavenger and especially protects polyunsaturated fatty acids within endogenous cell membrane phospholipids and plasma lipoproteins. Peroxyl free radicals react with vitamin E a thousand times more rapidly than they do with the aforementioned polyunsaturated fatty acids. Furthermore, the phenolic hydroxyl group of tocopherol reacts with an organic peroxyl radical to form an organic hydroperoxide and tocopheroxyl radical. This tocopheroxyl radical can then undergo various possible reactions: it could (a) be reduced by other antioxidants to tocopherol, (b) react with another tocopheroxyl radical to form non-reactive products like tocopherol dimers, (c) undergo further oxidation to tocopheryl quinone, or (d) even act as a prooxidant and oxidize other lipids. In addition to the antioxidant actions of vitamin E, there have been a number of studies that report various other specific molecular functions associated with vitamin E. For example, alpha-tocopherol is capable of inhibiting protein kinase C activity, which is involved in cell proliferation and differentiation in smooth muscle cells, human platelets, and monocytes. In particular, protein kinase C inhibition by alpha-tocopherol is partially attributable to its attenuating effect on the generation of membrane-derived dialglycerol, a lipid that facilitates protein kinase C translocation, thereby increasing its activity. In addition, vitamin E enrichment of endothelial cells downregulates the expression of intercellular cell adhesion molecule (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing the adhesion of blood cell components to the endothelium. Vitamin E also upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase-1. The increased expression of these two rate-limiting enzymes in the arachidonic acid cascade explains the observation that vitamin E, in a dose-dependent fashion, enhanced the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation in humans. Furthermore, vitamin E can inhibit platelet adhesion, aggregation, and platelet release reactions. The vitamin can also evidently inhibit the plasma generation of thrombin, a potent endogenous hormone that binds to platelet receptors and induces aggregation of platelets. Moreover, vitamin E may also be able to decrease monocyte adhesion to the endothellium by downregulating expression of adhesion molecules and decreasing monocyte superoxide production. Given these proposed biological activities of vitamin E, the substance continues to generate ongoing interest and studies in whether or not vitamin E can assist in delaying or preventing various diseases with any one or more of its biologic actions. For instance, studies continue to see whether vitamin E's ability to inhibit low-density lipoprotein oxidation can aid in preventing the development of cardiovascular disease or atherogenesis. Similarly, it is also believed that if vitamin E can decrease the chance of cardiovascular disease then it can also decrease the chance of related diabetic disease and complications. In much the same way, it is also believed that perhaps the antioxidant abilities of vitamin E can neutralize free radicals that are constantly reacting and damaging cellular DNA. Furthermore, it is also believed that free radical damage does contribute to protein damage in the ocular lens - another free radical-mediated condition that may potentially be prevented by vitamin E use. Where it is also suggested that various central nervous system disorders like Parkinson's disease, Alzheimer's disease, Down's syndrome, and Tardive Dyskinesia possess some form of oxidative stress component, it is also proposed that perhaps vitamin E use could assist with its antioxidant action. There have also been studies that report the possibility of vitamin E supplementation can improve or reverse the natural decline in cellular immune function in healthy, elderly individuals. As of this time, however, there is either only insufficient data or even contradicting data (where certain doses of vitamin E supplementation could even potentially increase all-cause mortality) on which to suggest the use of vitamin E could formally benefit in any of these proposed indications. Furthermore, there are ongoing studies that demonstrate alpha-tocopherol succinate's unique possession of capabilities that allow it to induce differentiation, inhibit proliferation and apoptosis in cancer cells, enhance the growth-inhibitory effect of ionizing radiation, hyperthermia, and some chemotherapeutic agents and biological response modifiers on tumor cells, all the while protecting normal cells against any adverse effects. Despite being able to demonstrate such effects on animal and human cells in culture, the value of these effects has not drawn significant attention from researchers and clinicians and nor has the specific mechanisms of action been elucidated. Additionally, other studies have also shown that alpha-tocopherol succinate seemingly possesses an ability exclusive from other tocopherol esters to inhibit and minimize prostaglandin E2 production in human lung epithelial cells. Considering increased prostaglandin E2 production has been observed frequently in lung cancer patients, there may be another avenue in which alpha-tocopherol succinate may be able to treat lung cancer. Nevertheless, the possibility of such activity requires further elucidation.
Record name alpha-Tocopherol succinate
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CAS No.

4345-03-3, 17407-37-3
Record name D-ALPHA-TOCOPHERYL ACID SUCCINATE
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Record name Vitamin E succinate
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Record name alpha-Tocopherol succinate
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Record name Butanedioic acid, 1-[(2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl] ester
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Record name d-alpha-Tocopheryl succinate
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Record name α-tocopheryl hydrogen succinate
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Record name [3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl] hydrogen succinate
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Record name .ALPHA.-TOCOPHEROL SUCCINATE, D-
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Melting Point

169 to 171 °F (NTP, 1992)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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